1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-5-7-14(8-6-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-4-2-3-15(20)9-16/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLARUUTPMCRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves several steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl and methylphenylmethyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidin-4-one core is highly versatile, with substituent variations dictating biological activity. Key analogs include:
Key Observations :
- Methylbenzyl vs. Sulfur-Containing Groups : The 4-methylbenzyl substituent enhances lipophilicity, whereas sulfur-containing derivatives (e.g., HS38) improve hydrogen bonding capacity, critical for enzyme inhibition .
- Solubility : Morpholine or piperazine substituents (e.g., in triazole-thione derivatives from ) increase solubility due to nitrogen lone pairs, contrasting with the target compound’s hydrophobic profile .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than derivatives with polar groups (e.g., HS43 in , which has a hydroxyethylthio group) .
Biologische Aktivität
1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H15ClN4O2
- Molecular Weight : 354.8 g/mol
- CAS Number : 1008089-40-4
The compound features a pyrazolo-pyrimidine core structure, which is pivotal in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites, thus altering the physiological pathways involved in disease processes.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been explored extensively:
- Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentration (MIC) values indicating effective inhibition against strains like Staphylococcus aureus and Klebsiella pneumoniae .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo derivatives can inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies
Q & A
Q. What synthetic routes are optimized for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how do reaction conditions affect yield?
Pyrazolo[3,4-d]pyrimidin-4-one derivatives are typically synthesized via cyclocondensation reactions. For example, HCl-catalyzed reactions at elevated temperatures (50°C) are effective for ring closure, as seen in the synthesis of structurally related compounds . Key factors include:
- Catalyst selection : Acidic conditions (e.g., HCl or p-toluenesulfonic acid) promote cyclization .
- Temperature control : Heating to 50°C improves solubility and reaction homogeneity, critical for high yields (e.g., 52.7% yield in a multi-step synthesis) .
- Purification : Crystallization from polar aprotic solvents (e.g., DMF) enhances purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl and chlorophenyl groups exhibit distinct splitting patterns in ¹H NMR .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities. A triclinic crystal system (space group P1) was reported for a related compound, with bond lengths and angles confirming the pyrimidine core .
- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Q. How do substituents (e.g., 3-chlorophenyl, 4-methylbenzyl) influence solubility and stability?
- Hydrophobic substituents : The 4-methylbenzyl group increases lipophilicity (LogP ≈ 3.5, predicted via computational methods), reducing aqueous solubility but enhancing membrane permeability .
- Electron-withdrawing groups : The 3-chlorophenyl substituent stabilizes the pyrimidinone ring via resonance effects, as shown in DFT studies .
- Degradation : Stability studies in DMSO (25°C) indicate <5% decomposition over 48 hours for analogs with similar substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pyrazolo[3,4-d]pyrimidin-4-one derivatives as kinase inhibitors?
- Core modifications : Replace the 4-methylbenzyl group with bioisosteres (e.g., 4-methoxyphenyl or fluorophenyl) to modulate potency. Fluorinated analogs show enhanced binding affinity in kinase assays .
- Substituent positioning : Compare 3-chlorophenyl vs. 4-chlorophenyl derivatives; the meta-Cl configuration improves steric compatibility with hydrophobic kinase pockets .
- Assay design : Use in vitro kinase profiling (e.g., ATP-competitive assays) with positive controls (e.g., staurosporine) to quantify IC50 values .
Q. What crystallographic techniques resolve polymorphism in pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Single-crystal growth : Slow evaporation from ethanol/water mixtures (1:1) at 25°C yields high-quality crystals for X-ray diffraction .
- Disorder modeling : For flexible side chains (e.g., benzyl groups), refine occupancy ratios using SHELXL software to account for positional disorder .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 180–220°C) .
Q. How can conflicting data on biological activity be resolved for analogs with minor structural variations?
- Meta-analysis : Compare IC50 values across studies using standardized assay conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
- Molecular docking : Use AutoDock Vina to simulate binding modes of 3-chlorophenyl vs. 4-fluorophenyl derivatives in kinase active sites .
- Statistical validation : Apply ANOVA to assess significance of substituent effects (e.g., p < 0.05 for 3-chlorophenyl vs. unsubstituted phenyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
